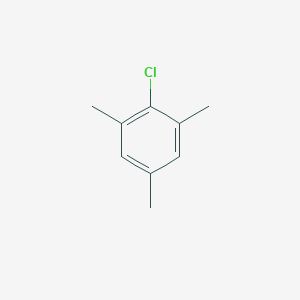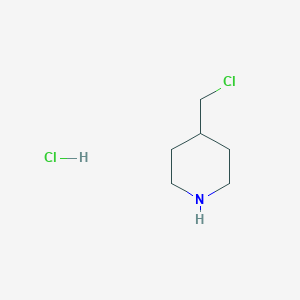
4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE
Overview
Description
4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE: is an organic compound with the molecular formula C6H12ClN·HCl. It is a derivative of piperidine, where a chlorine atom is attached to the methyl group at the fourth position of the piperidine ring. This compound is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE typically involves the chlorination of 4-methylpiperidine. One common method is as follows:
Starting Material: 4-Methylpiperidine.
Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C. The mixture is stirred for several hours until the reaction is complete.
Isolation: The product is then isolated by filtration and purified by recrystallization from a suitable solvent such as ethanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in solvents like ethanol or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include methylated piperidine derivatives.
Scientific Research Applications
Chemistry: 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE is used as an intermediate in the synthesis of various organic compounds. It is a valuable building block in the preparation of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify peptides and proteins. It can introduce functional groups that facilitate the study of protein interactions and functions.
Medicine: In medicinal chemistry, this compound is used in the synthesis of drug candidates. It is a key intermediate in the development of compounds with potential therapeutic effects, such as analgesics and anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE involves its ability to act as an alkylating agent. The chloromethyl group can react with nucleophiles in biological molecules, leading to the formation of covalent bonds. This property is exploited in medicinal chemistry to design compounds that can modify specific targets, such as enzymes or receptors, thereby altering their activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by modifying their active sites.
Receptors: It can bind to receptors and modulate their signaling pathways.
DNA: The compound can alkylate DNA, leading to changes in gene expression and cellular functions.
Comparison with Similar Compounds
4-Methylpiperidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Bromomethyl-piperidine hydrochloride: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and selectivity in chemical reactions.
4-Hydroxymethyl-piperidine hydrochloride: Contains a hydroxyl group instead of a chlorine atom, resulting in different chemical properties and applications.
Uniqueness: 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE is unique due to its chloromethyl group, which provides a versatile handle for various chemical transformations. Its reactivity makes it a valuable intermediate in organic synthesis, enabling the preparation of a wide range of compounds with diverse applications.
Properties
IUPAC Name |
4-(chloromethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHLVPVJPDGPBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497817 | |
| Record name | 4-(Chloromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-61-3 | |
| Record name | 1822-61-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Chloromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)piperidine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM5XVH89X5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
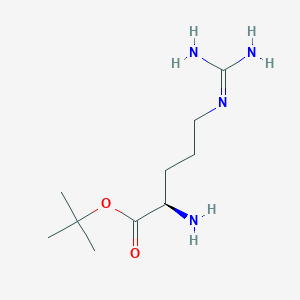

![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
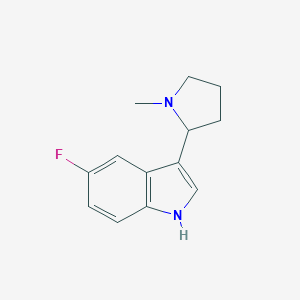

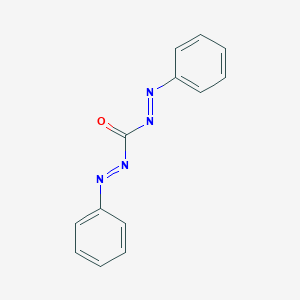
![6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)
![[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate](/img/structure/B157188.png)
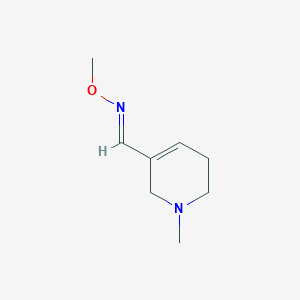
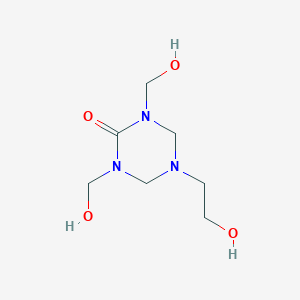
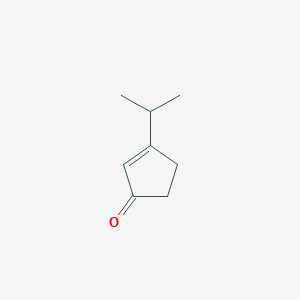
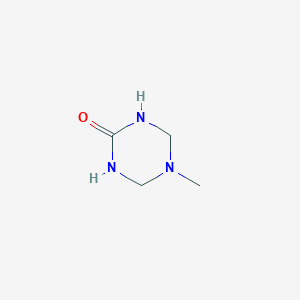
![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)
